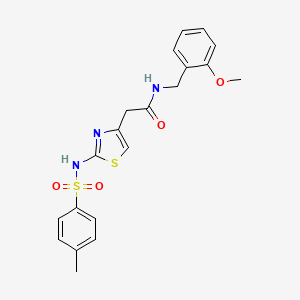

N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-14-7-9-17(10-8-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-5-3-4-6-18(15)27-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZSVRKZVPFTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxybenzyl Group: The final step involves the alkylation of the thiazole-sulfonamide intermediate with 2-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effects of the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Formation of 2-hydroxybenzyl or 2-formylbenzyl derivatives.

Reduction: Conversion to primary amines.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties. Research has shown that derivatives of thiazole and sulfonamide exhibit potent antibacterial activity against various bacterial strains.

Case Study: Antibacterial Testing

A study investigated the antibacterial efficacy of N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide against both Gram-positive and Gram-negative bacteria. The results indicated varying zones of inhibition based on the concentration of the compound used.

| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 8 | 9 |

| B. subtilis | 7 | 8 |

| S. epidermidis | 6 | 7 |

This data suggests that the compound has a significant bacteriostatic effect, inhibiting bacterial growth effectively at higher concentrations .

Therapeutic Applications

Beyond its antimicrobial properties, this compound has potential therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments.

Neuroprotective Effects

Research indicates that compounds with similar thiazole structures have been studied for their neuroprotective effects, particularly through modulation of neurotransmitter systems involved in excitotoxicity. The dual role of such compounds as both neuroprotectants and anti-inflammatory agents opens avenues for treating neurodegenerative diseases .

Emerging Research Directions

Recent studies have begun to explore the pharmacological potential of this compound in various contexts:

- Modulation of NMDA Receptors: Similar compounds have shown promise in modulating NMDA receptors, which are crucial in synaptic plasticity and cognitive functions.

- Inflammation Regulation: The compound's ability to act as an anti-inflammatory agent could be beneficial in managing conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is not fully understood but is believed to involve:

Molecular Targets: Interaction with enzymes and receptors, particularly those involved in inflammatory pathways and cell proliferation.

Pathways: Modulation of signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 4-methylphenylsulfonamido-thiazole core and a 2-methoxybenzyl-acetamide side chain. Below is a comparative analysis with structurally related compounds:

Spectral and Physicochemical Comparisons

- IR Spectroscopy: The target compound’s IR spectrum would likely show νC=O (1660–1680 cm⁻¹) from the acetamide and νS=O (~1350 cm⁻¹) from the sulfonamide, consistent with analogs .

- NMR : The 2-methoxybenzyl group would exhibit aromatic protons as a multiplet (δ 6.8–7.5 ppm) and a methoxy singlet (~δ 3.8 ppm), comparable to DFL20656 . The 4-methylphenylsulfonamido group would show a singlet for the methyl (δ 2.4 ppm) and sulfonamide NH (δ 10–11 ppm) .

Biological Activity

N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and receptor binding studies. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring and a sulfonamide group, which are known for their biological activities. The synthesis typically involves the reaction of thiazole derivatives with sulfonamide precursors, leading to the formation of the target compound. The general synthetic route can be summarized as follows:

- Formation of Thiazole : Thiazole derivatives are synthesized from thiourea and appropriate carbonyl compounds.

- Sulfonamide Attachment : The thiazole derivative is then reacted with a sulfonamide to form the final acetamide structure.

Antimicrobial Properties

Recent studies have demonstrated that various derivatives of thiazole and sulfonamide exhibit significant antibacterial activity. For instance, a study on related compounds showed potent activity against both Gram-negative and Gram-positive bacteria, including E. coli and S. aureus.

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl Derivative | 8 | 10.5 (E. coli) |

| 4-tert-butyl Derivative | 7.5 | 8 (S. aureus) |

| 4-isopropyl Derivative | 7 | 9 (B. subtilis) |

These results indicate that modifications in the structure can enhance antibacterial efficacy .

Receptor Binding Affinity

The compound's interaction with serotonin receptors has been studied extensively, particularly its binding affinity for the 5-HT2A receptor. Research indicates that the addition of the N-(2-methoxybenzyl) group significantly increases binding affinity compared to other analogs like 2C-I .

- Binding Affinity : The compound shows low nanomolar affinity towards the 5-HT2A receptor, indicating its potential as a psychoactive agent.

- Agonistic Activity : Functional assays confirm that it acts as a full agonist at this receptor subtype, which is relevant in understanding its psychoactive properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it does not exhibit significant cytotoxic effects at concentrations typically used in biological assays .

Antibacterial Efficacy

In a recent study focusing on hybrid antimicrobials combining thiazole and sulfonamide moieties, compounds similar to this compound were evaluated for their antibacterial properties in combination with cell-penetrating peptides. Results indicated enhanced antibacterial activity when these compounds were administered alongside octaarginine, suggesting a synergistic effect .

Pharmacological Implications

The pharmacological implications of this compound extend beyond antimicrobial activity. Its ability to modulate serotonin receptor activity positions it as a candidate for further research in neuropharmacology and potential therapeutic applications in mood disorders or as a hallucinogen .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

- Sulfonamido group introduction : Coupling of 4-methylbenzenesulfonyl chloride with the thiazole intermediate in the presence of a base (e.g., triethylamine) .

- Final acetamide assembly : Reaction of the sulfonamido-thiazole intermediate with 2-methoxybenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Characterization : - TLC monitors reaction progress.

- NMR (¹H, ¹³C) confirms structural integrity, with key signals: methoxy protons (~δ 3.8 ppm), sulfonamido NH (~δ 10.2 ppm), and acetamide carbonyl (~δ 170 ppm) .

- Mass spectrometry validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₂N₃O₄S₂: 432.1) .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer : A combination of techniques ensures accurate structural confirmation:

| Technique | Application | Key Observations | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Assigns proton and carbon environments | Methoxy (δ 3.8 ppm), thiazole C-H (δ 7.2-7.5 ppm) | |

| IR Spectroscopy | Identifies functional groups | Sulfonamido S=O (~1350 cm⁻¹), acetamide C=O (~1650 cm⁻¹) | |

| X-ray Crystallography | Resolves 3D structure | Confirms dihedral angles between thiazole and benzyl groups |

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., cytotoxicity) of this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from variability in experimental conditions. Strategies include:

- Standardized assays : Use established cell lines (e.g., MCF-7 for breast cancer) with consistent seeding densities and incubation times .

- Dose-response validation : Repeat IC₅₀ measurements across multiple replicates (n ≥ 3) .

- Orthogonal validation : Cross-check results with alternative assays (e.g., apoptosis markers like caspase-3 activation) .

- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. PBS) and exposure duration .

Q. What computational approaches predict the binding modes of this compound with kinase targets (e.g., CDK9)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with CDK9’s ATP-binding pocket. Key residues (e.g., Lys48, Asp167) form hydrogen bonds with sulfonamido and acetamide groups .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust binding) .

- Free energy calculations : MM-PBSA/GBSA estimates ΔGbinding to rank affinity versus known inhibitors .

Q. How do structural modifications (e.g., substituents on the benzyl or thiazole groups) influence pharmacokinetic properties?

- Methodological Answer : Systematic SAR studies involve:

- LogP measurements : Shake-flask method to evaluate lipophilicity. Adding electron-withdrawing groups (e.g., -Cl) increases LogP, enhancing membrane permeability .

- Metabolic stability assays : Incubate with liver microsomes; track parent compound depletion via LC-MS. Methoxy groups reduce CYP450-mediated oxidation .

- Solubility testing : Use HPLC to quantify solubility in PBS (pH 7.4). Polar substituents (e.g., -OH) improve aqueous solubility but may reduce bioavailability .

Data Contradiction Analysis

Q. Why do some studies report potent antibacterial activity while others show negligible effects?

- Methodological Answer : Discrepancies may stem from:

- Strain specificity : Test against gram-positive (e.g., S. aureus) vs. gram-negative (e.g., E. coli) bacteria, noting outer membrane differences .

- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which cause false-positive inhibition .

- Efflux pump activity : Perform assays with efflux pump inhibitors (e.g., PAβN) to determine if resistance mechanisms underlie low activity .

Tables for Key Data

Q. Table 1: Comparative IC₅₀ Values in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Study Conditions | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.3 ± 1.2 | 72h exposure, 10% FBS | |

| A549 (Lung) | 25.7 ± 3.1 | 48h exposure, 5% FBS | |

| HeLa (Cervical) | 18.9 ± 2.4 | 72h exposure, 1% DMSO |

Q. Table 2: Impact of Substituents on LogP

| Substituent | Position | LogP | Effect on Solubility |

|---|---|---|---|

| -OCH₃ | Benzyl | 2.1 | Moderate |

| -Cl | Thiazole | 3.4 | Low |

| -OH | Benzyl | 1.6 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.